molecular formula C13H16N4O3S2 B3505632 3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B3505632
M. Wt: 340.4 g/mol
InChI Key: LJGCZVRBHNGESJ-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core substituted with a dimethylsulfamoyl group and a 5-ethyl-1,3,4-thiadiazol-2-yl moiety

Properties

IUPAC Name

3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-4-11-15-16-13(21-11)14-12(18)9-6-5-7-10(8-9)22(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGCZVRBHNGESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the benzamide moiety: This step involves the coupling of the thiadiazole derivative with a benzoyl chloride derivative under basic conditions.

    Introduction of the dimethylsulfamoyl group: The final step involves the sulfonation of the benzamide derivative using dimethylsulfamoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Use in the development of novel materials with unique electronic or optical properties.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: Potential use as a catalyst or intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(dimethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

    3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the dimethylsulfamoyl group and the 5-ethyl-1,3,4-thiadiazole moiety, which confer specific chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
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3-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

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